![molecular formula C20H17Cl2NO B1393893 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride CAS No. 1160256-15-4](/img/structure/B1393893.png)
2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride
Overview
Description
The compound is a complex organic molecule. It likely contains a quinoline ring (a type of heterocyclic aromatic organic compound), a carbonyl group (C=O), and a chloride atom. The “4-Tert-butylphenyl” part suggests the presence of a phenyl ring with a tert-butyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, 4-tert-Butylbenzyl chloride can be used to control molecular weight and prevent microgel formation during polymerization . Another compound, (4-tert-Butylphenoxy)acetyl chloride, is used in the synthesis of other complex organic molecules .Scientific Research Applications
Synthesis of Bipolar Systems
This compound is used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .
Preparation of Oxadiazoles
It also plays a role in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole , which could have various applications in organic electronics .
Fluorescence Sensing
Porphyrinic Metal-organic Frameworks (MOFs), which may use similar compounds, exhibit qualities for fluorescence sensing applications .
Heterogeneous Catalysis
Porphyrinic MOFs are also promising for heterogeneous catalysis applications .
Mechanism of Action
Target of Action
Similar compounds, such as 4-tert-butylbenzyl chloride, have been used in various chemical transformations .
Mode of Action
It’s known that benzylic halides, such as 4-tert-butylbenzyl chloride, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
For instance, 2,4-di-tert-butylphenol has shown to affect the deamination of biogenic amines in the nervous system, possibly through inhibitory effects on monoamine oxidase or MAO-like enzymes .
properties
IUPAC Name |
2-(4-tert-butylphenyl)-8-chloroquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-20(2,3)13-9-7-12(8-10-13)17-11-15(19(22)24)14-5-4-6-16(21)18(14)23-17/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLRNBWMWTHFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157867 | |
Record name | 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160256-15-4 | |
Record name | 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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